

Application Notes and Protocols for Recombinant PP13 Protein Expression in E. coli

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Compound of Interest

Compound Name: PP13

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Introduction to Placental Protein 13 (PP13)

Placental Protein 13 (**PP13**), also known as galectin-13, is a member of the β -galactoside-binding S-type galectin superfamily.[1] Predominantly expressed in the placenta, **PP13** plays a crucial role in pregnancy, including involvement in embryo implantation, maternal-fetal immune tolerance, and vascular remodeling.[2] Low serum levels of **PP13** in the first trimester have been associated with an increased risk of developing preeclampsia, a serious pregnancy complication.[1][2] The protein exists as a homodimer of 16 kDa subunits.[3] Recombinant **PP13** is a valuable tool for studying its biological functions, developing diagnostic assays, and exploring its therapeutic potential.[2]

Applications of Recombinant PP13

Recombinant **PP13** has several applications in research and drug development:

- **Functional Studies:** Elucidating the precise molecular mechanisms of **PP13** in placentation and maternal vascular remodeling.[2][4]
- **Diagnostic Development:** Use as a standard in immunoassays (e.g., ELISA) for the early detection of preeclampsia risk.[1]

- Therapeutic Research: Investigating the potential of **PP13** as a therapeutic agent to prevent or treat preeclampsia.
- Drug Discovery: Screening for compounds that modulate **PP13** activity or expression.[\[5\]](#)
- Structural Biology: Determining the high-resolution three-dimensional structure of **PP13** to aid in rational drug design.

Experimental Protocols

This section provides detailed protocols for the expression and purification of recombinant human **PP13** in Escherichia coli. The protocol is designed for a pET-based vector system incorporating an N-terminal Hexahistidine (6xHis) and Glutathione S-transferase (GST) tag to enhance solubility and facilitate purification.[\[6\]](#)[\[7\]](#)

Gene Synthesis and Codon Optimization

The expression of human proteins in E. coli can be limited by differences in codon usage. To enhance the expression of **PP13**, the human LGALS13 gene sequence should be optimized for E. coli codon preference.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol:

- Obtain the human LGALS13 cDNA sequence from a public database (e.g., NCBI).
- Use a commercially available gene synthesis and codon optimization service. Specify E. coli K-12 as the expression host.
- The optimized gene should be synthesized and cloned into a suitable expression vector, such as pET-41a(+), which provides an N-terminal His-GST tag.
- Incorporate a protease cleavage site (e.g., for TEV protease) between the tag and the **PP13** coding sequence to allow for tag removal after purification.
- Verify the sequence of the final construct by DNA sequencing.

Transformation of Expression Vector

Protocol:

- Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.[\[11\]](#)
- Add 1-5 μ L of the pET-41a(+)-**PP13** plasmid DNA to the competent cells.
- Gently mix and incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
- Add 900 μ L of sterile SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).
- Plate 100 μ L of the transformed cells onto LB agar plates containing the appropriate antibiotic for the expression vector (e.g., kanamycin for pET-41a(+)).
- Incubate the plates overnight at 37°C.

Expression of Recombinant PP13

Protocol:

- Inoculate a single colony from the LB agar plate into 10 mL of LB medium containing the appropriate antibiotic.
- Incubate overnight at 37°C with shaking (250 rpm).
- The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
- Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[\[11\]](#)
- Cool the culture to room temperature and induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Optimization of the IPTG concentration (0.05 mM to 1 mM) may be necessary.[\[11\]](#)[\[12\]](#)
- Incubate the culture overnight at 18°C with shaking (200 rpm) to enhance protein solubility.[\[13\]](#)

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-GST-tagged PP13

This protocol utilizes a two-step affinity purification strategy using the His and GST tags.

Protocol:

A. Cell Lysis

- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to disrupt the cells.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the soluble recombinant **PP13**.

B. Immobilized Metal Affinity Chromatography (IMAC) - His-tag Purification

- Equilibrate a Ni-NTA agarose column with Lysis Buffer.[\[14\]](#)
- Load the cleared lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer 1.
- Wash the column with 5 column volumes of Wash Buffer 2.
- Elute the bound protein with 5 column volumes of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify fractions containing the recombinant **PP13**.

C. Glutathione Affinity Chromatography - GST-tag Purification

- Pool the fractions from the IMAC step containing the recombinant **PP13**.
- Equilibrate a Glutathione-agarose column with PBS.[\[15\]](#)[\[16\]](#)
- Load the pooled fractions onto the column.
- Wash the column with 10 column volumes of PBS.
- Elute the bound protein with 5 column volumes of GST Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.

D. (Optional) Tag Removal and Final Polishing

- If required, dialyze the purified protein against a buffer suitable for TEV protease activity.
- Add TEV protease and incubate overnight at 4°C.
- To remove the cleaved His-GST tag and any uncleaved protein, pass the sample through a Ni-NTA column and collect the flow-through containing the tag-free **PP13**.
- For higher purity, perform a final size-exclusion chromatography step.

Data Presentation

Table 1: Recombinant **PP13** Protein Expression and Purification Summary

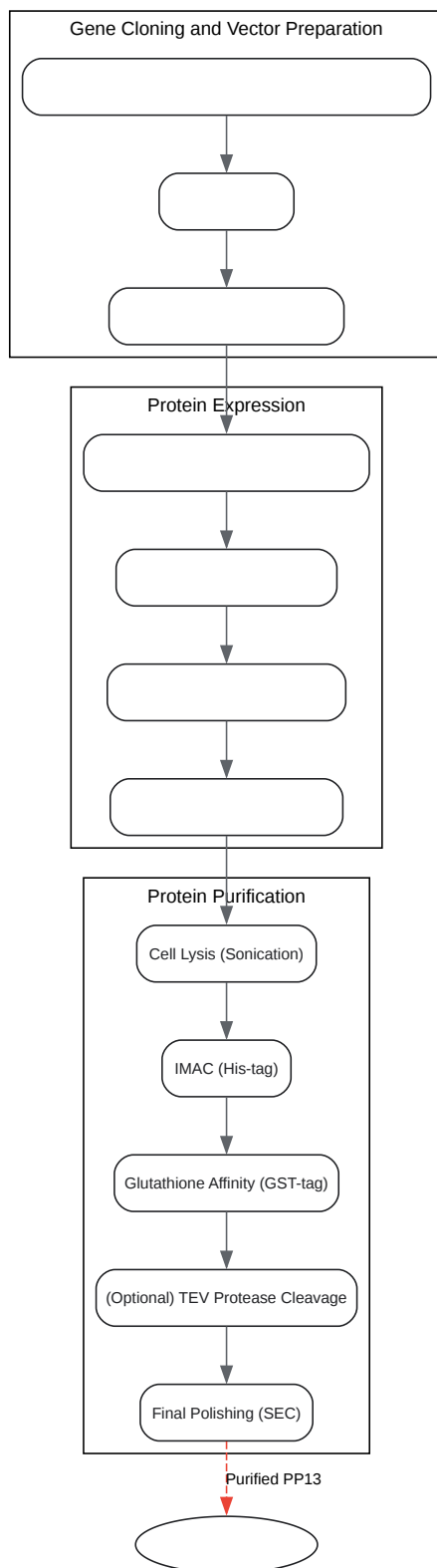
Parameter	Value
Expression Host	E. coli BL21(DE3)
Vector	pET-41a(+)-hLGALS13 (codon optimized)
Tag	N-terminal 6xHis-GST
Inducer (IPTG) Concentration	0.1 mM
Induction Temperature	18°C
Induction Time	16-18 hours
Purification Method	2-step Affinity Chromatography (IMAC and Glutathione)
Expected Monomer Size (with tag)	~44 kDa
Expected Monomer Size (tag removed)	~16 kDa
Typical Yield	1-10 mg/L of culture

Table 2: Buffer Compositions

Buffer	Composition
Lysis Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash Buffer 1	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 20 mM imidazole, pH 8.0
Wash Buffer 2	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 50 mM imidazole, pH 8.0
Elution Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 250 mM imidazole, pH 8.0
PBS	137 mM NaCl, 2.7 mM KCl, 10 mM Na ₂ HPO ₄ , 1.8 mM KH ₂ PO ₄ , pH 7.4
GST Elution Buffer	50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0

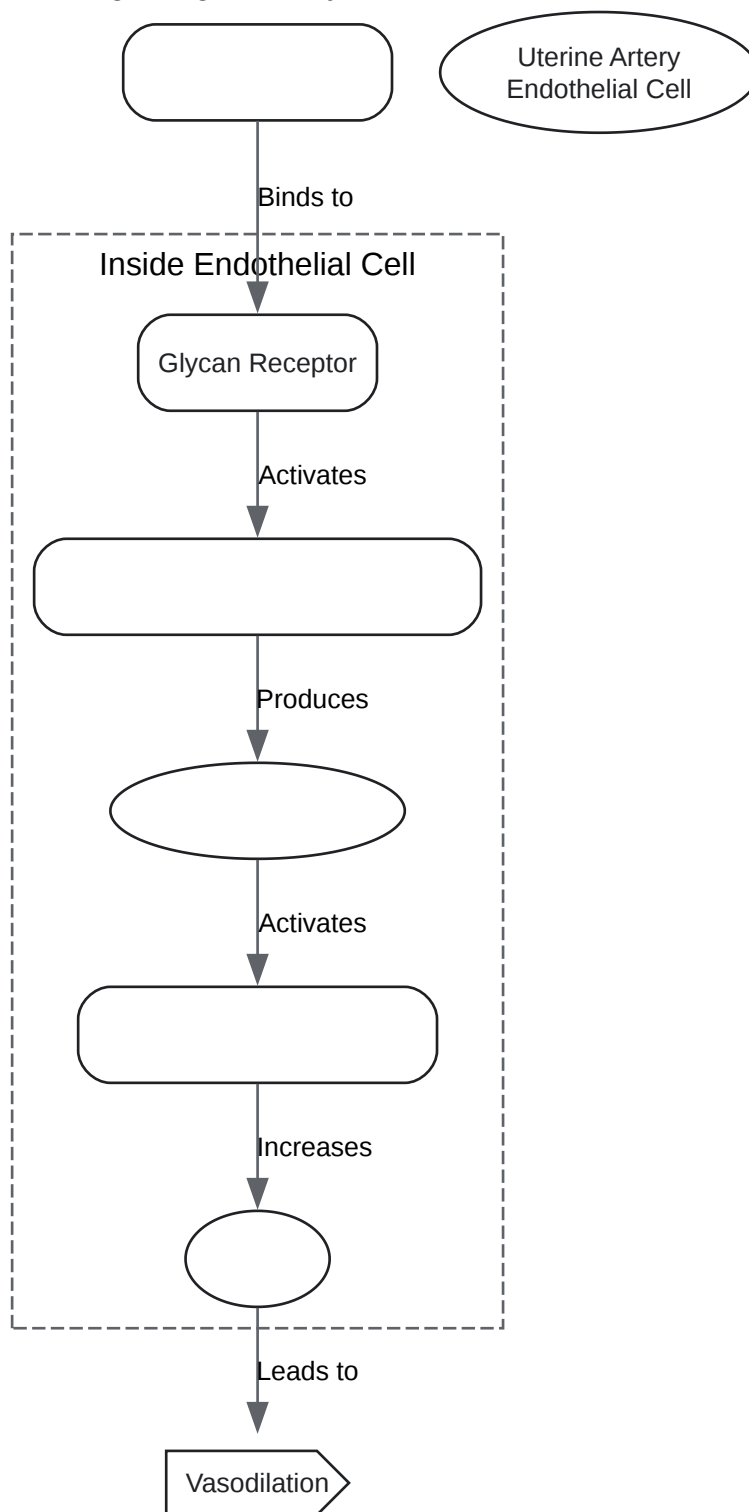
Visualization of Workflows and Pathways

Experimental Workflow for Recombinant PP13 Expression

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Caption: Workflow for recombinant **PP13** expression and purification.

Proposed Signaling Pathway of PP13 in Maternal Vasodilation

[Click to download full resolution via product page](#)Caption: **PP13** signaling in maternal artery vasodilation.

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